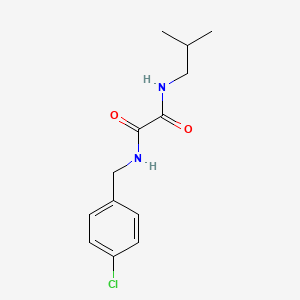
N-(4-chlorobenzyl)-N'-isobutylethanediamide
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N'-isobutylethanediamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological processes in the body. A-836,339 has been studied for its potential therapeutic applications in various conditions, including pain, inflammation, anxiety, and addiction.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-N'-isobutylethanediamide involves the inhibition of FAAH, which is an enzyme that breaks down endocannabinoids. Endocannabinoids are natural compounds that regulate various physiological processes in the body, including pain, inflammation, mood, and appetite. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to the modulation of endocannabinoid levels in the body. Endocannabinoids are known to regulate various physiological processes, including pain, inflammation, mood, and appetite. By increasing the levels of endocannabinoids in the body, this compound has been found to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chlorobenzyl)-N'-isobutylethanediamide for lab experiments is its specificity for FAAH inhibition. This compound has been found to be highly selective for FAAH and does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the role of FAAH in various physiological processes.
One of the limitations of this compound for lab experiments is its lipophilicity. This compound is a highly lipophilic compound, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments and require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for the research on N-(4-chlorobenzyl)-N'-isobutylethanediamide. One area of research is the development of more potent and selective FAAH inhibitors. This compound has been found to be effective in animal models, but its potency and selectivity can be improved.
Another area of research is the investigation of the long-term effects of FAAH inhibition. Endocannabinoids are known to regulate various physiological processes, and their increase in the body can have both beneficial and detrimental effects. The long-term effects of FAAH inhibition on these processes need to be studied in more detail.
Conclusion:
This compound is a synthetic compound that belongs to the class of FAAH inhibitors. It has been extensively studied for its potential therapeutic applications in various conditions, including pain, inflammation, anxiety, and depression. The mechanism of action of this compound involves the inhibition of FAAH, leading to an increase in endocannabinoid levels in the body. This compound has several advantages and limitations for lab experiments, and there are several future directions for its research.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-N'-isobutylethanediamide has been extensively studied for its potential therapeutic applications in various conditions. One of the main areas of research is pain management. This compound has been found to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. The mechanism of action of this compound involves the inhibition of FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids are known to have analgesic effects, and their increase in the body can alleviate pain.
Another area of research for this compound is anxiety and depression. This compound has been found to have anxiolytic and antidepressant effects in animal models. The mechanism of action in this case also involves the inhibition of FAAH and the increase in endocannabinoid levels. Endocannabinoids are known to regulate mood and emotions, and their increase in the body can alleviate anxiety and depression.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(2)7-15-12(17)13(18)16-8-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZQKPAOKQXXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-butoxyphenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B4729127.png)

![N-[2-(4-morpholinyl)ethyl]cyclobutanecarboxamide](/img/structure/B4729137.png)
![N-(5-isoquinolinylmethyl)-N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4729139.png)
![4,5-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B4729140.png)
![1-[(4-isopropylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4729144.png)

![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-hexylacetamide](/img/structure/B4729153.png)
![isopropyl 5-(aminocarbonyl)-2-[(1-azepanylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4729155.png)
![N-butyl-8,8-dimethyl-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B4729165.png)

![N-[4-(difluoromethoxy)phenyl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4729194.png)
![3-(4-chlorophenyl)-N-(2-{[(1-naphthyloxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4729205.png)
![N-(2-methoxyethyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4729212.png)